molecular formula C10H10N2O3 B12871983 5-Hydroxy-2-methylbenzofuran-3-carbohydrazide

5-Hydroxy-2-methylbenzofuran-3-carbohydrazide

Cat. No.: B12871983
M. Wt: 206.20 g/mol
InChI Key: CDUYXQYJDHWBFY-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methylbenzofuran-3-carbohydrazide is a benzofuran derivative known for its diverse biological activities. . The unique structure of this compound makes it a valuable compound for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methylbenzofuran-3-carbohydrazide typically involves the reaction of 5-hydroxy-2-methylbenzofuran-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired carbohydrazide derivative .

Industrial Production Methods

Industrial production methods for benzofuran derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methylbenzofuran-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .

Scientific Research Applications

5-Hydroxy-2-methylbenzofuran-3-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methylbenzofuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting key enzymes or receptors involved in disease processes. For example, benzofuran derivatives have been shown to inhibit cancer cell growth by targeting specific signaling pathways and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-2-methylbenzofuran-3-carboxylic acid
  • 5-Hydroxy-2-methylbenzofuran-3-carboxylate
  • 5-Hydroxy-2-methylbenzofuran-3-carboxamide

Uniqueness

5-Hydroxy-2-methylbenzofuran-3-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-hydroxy-2-methyl-1-benzofuran-3-carbohydrazide

InChI

InChI=1S/C10H10N2O3/c1-5-9(10(14)12-11)7-4-6(13)2-3-8(7)15-5/h2-4,13H,11H2,1H3,(H,12,14)

InChI Key

CDUYXQYJDHWBFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)NN

Origin of Product

United States

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